molecular formula C6H11N3S B2562389 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 17467-16-2

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2562389
CAS No.: 17467-16-2
M. Wt: 157.24
InChI Key: VXUMIKUVQOSBAD-UHFFFAOYSA-N
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Description

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups attached to the ring.

Scientific Research Applications

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, disruption of cellular processes, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinoxaline derivatives: Used in pharmaceuticals and industrial applications.

    Unsaturated adamantane derivatives: Utilized in the synthesis of functional materials and bioactive compounds.

Uniqueness

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

Overview

3-Methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antimicrobial, antifungal, and antiviral properties. The following sections detail the biological activity of this compound, including mechanisms of action, research findings, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can inhibit enzyme activities or block receptor functions, leading to various biological effects such as:

  • Inhibition of Microbial Growth : The compound may disrupt cellular processes in bacteria and fungi.
  • Modulation of Immune Responses : It can influence immune cell function and cytokine production.

The precise mechanisms often involve binding to active sites on enzymes or receptors, altering their normal function.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications on the thiadiazole ring can enhance these effects.

CompoundActivityReference
This compoundAntimicrobial
1,3,4-Thiadiazole derivativesAntifungal
2-Amino-1,3,4-thiadiazole derivativesAntimicrobial

Cytotoxicity and Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated IC50 values indicating potent anticancer activity against various tumor types.

CompoundCell LineIC50 (µg/mL)Reference
This compoundSK-MEL-2 (melanoma)4.27
Other ThiadiazolesMCF-7 (breast cancer)0.28
Other ThiadiazolesA549 (lung cancer)0.52

Study on Anticancer Activity

A comprehensive review highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. Specific compounds were evaluated for their ability to inhibit tumor cell proliferation in vitro. The study identified critical structural features that contribute to their efficacy against cancer cells.

Research on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various thiadiazole derivatives. The findings indicated that modifications at specific positions on the thiadiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar heterocyclic structures:

Compound TypeActivity TypeNotable Features
4-HydroxyquinolonesAntimicrobialBroad-spectrum activity against bacteria
Quinoxaline DerivativesAntiviralEffective against viral infections
Unsaturated Adamantane DerivativesIndustrial ApplicationsUsed in functional materials synthesis

Properties

IUPAC Name

3-methyl-N-propan-2-yl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMIKUVQOSBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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